Predicted Polypharmacology Profile vs. Generic Piperazine Derivatives
A study utilizing in silico PASS (Prediction of Activity Spectra for Substances) analysis provides a quantitative prediction of the compound's biological potential, offering a probabilistic differentiation from an unmodified or generically substituted piperazine. This analysis predicts several high-probability activities for the compound [1].
| Evidence Dimension | Predicted Biological Activity Spectrum (Pa value) |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor: 0.718; Chloride peroxidase inhibitor: 0.657; Protein kinase inhibitor: 0.620; Antimycobacterial: 0.577 [1] |
| Comparator Or Baseline | Baseline for a 'general piperazine' is not provided; these are absolute predicted probabilities for this specific compound's structure [1]. |
| Quantified Difference | The specific substitution pattern yields these distinct probability values; a different substitution on the piperazine or pyridine ring would generate a different and unique predicted activity spectrum [1]. |
| Conditions | In silico PASS (Prediction of Activity Spectra for Substances) model [1] |
Why This Matters
These predictions provide a data-driven rationale for selecting this specific scaffold in early-stage drug discovery when targeting these pathways.
- [1] PASS prediction for the activity of the title compound. Scientific Reports, 2025. Table 7. View Source
